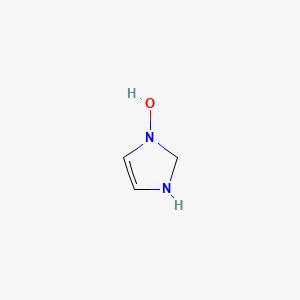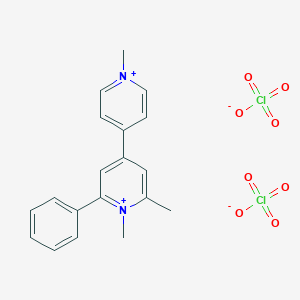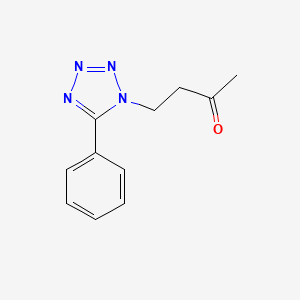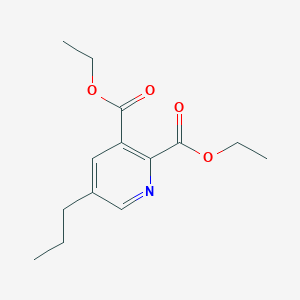
2,3-Dihydro-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-imidazol-1-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical properties and its presence in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazol-1-ol can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a suitable oxidizing agent.
Industrial Production Methods
Industrial production often employs the Debus-Radziszewski synthesis due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pH to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides are commonly employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Agonism: It can act as an agonist for certain receptors, triggering a biological response.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-imidazol-1-ol can be compared with other imidazole derivatives:
Imidazole: Unlike this compound, imidazole lacks the dihydro component and has a more aromatic character.
Imidazoline: This compound is a reduced form of imidazole and has different reactivity and applications.
Benzimidazole: This compound contains a fused benzene ring, giving it unique properties and applications in pharmaceuticals.
Similar Compounds
- Imidazole
- Imidazoline
- Benzimidazole
- Thiazole
- Oxazole
Propriétés
Numéro CAS |
112305-17-6 |
|---|---|
Formule moléculaire |
C3H6N2O |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
3-hydroxy-1,2-dihydroimidazole |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h1-2,4,6H,3H2 |
Clé InChI |
SKENOJAASHSEMK-UHFFFAOYSA-N |
SMILES canonique |
C1NC=CN1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)


![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)






![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
